6-Phenyl-2-sulfanylpyridine-3-carbonitrile
Overview
Description
6-Phenyl-2-sulfanylpyridine-3-carbonitrile: is an organic compound with the molecular formula C12H8N2S It is a derivative of pyridine, featuring a phenyl group at the 6-position, a sulfanyl group at the 2-position, and a carbonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-sulfanylpyridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridine, phenylboronic acid, and thiourea.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a Suzuki coupling reaction between 2-chloropyridine and phenylboronic acid in the presence of a palladium catalyst.
Introduction of Sulfanyl Group: The intermediate compound is then treated with thiourea under basic conditions to introduce the sulfanyl group at the 2-position of the pyridine ring.
Formation of Carbonitrile Group: Finally, the compound undergoes a nucleophilic substitution reaction with cyanogen bromide to introduce the carbonitrile group at the 3-position.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Phenyl-2-sulfanylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The carbonitrile group can be reduced to form an amine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 6-Phenyl-2-sulfanylpyridine-3-carbonitrile is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential bioactivity makes it of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structural features make it valuable in the design of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-sulfanylpyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl and carbonitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways.
Metal Ions: The sulfanyl group can coordinate with metal ions, affecting the compound’s reactivity and stability.
Comparison with Similar Compounds
2-Phenylpyridine-3-carbonitrile: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
6-Phenyl-2-methylpyridine-3-carbonitrile: Contains a methyl group instead of a sulfanyl group, leading to variations in physical and chemical properties.
6-Phenyl-2-hydroxypyridine-3-carbonitrile: Features a hydroxyl group, which influences its solubility and reactivity.
Uniqueness: 6-Phenyl-2-sulfanylpyridine-3-carbonitrile is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research and industry.
Properties
IUPAC Name |
6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c13-8-10-6-7-11(14-12(10)15)9-4-2-1-3-5-9/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUANYPYIQLJEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C(=S)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354889 | |
Record name | 6-phenyl-2-sulfanylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92126-72-2 | |
Record name | 6-phenyl-2-sulfanylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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